molecular formula C9H14ClN B1235971 2,4,5-Trimethylaniline hydrochloride CAS No. 21436-97-5

2,4,5-Trimethylaniline hydrochloride

Cat. No.: B1235971
CAS No.: 21436-97-5
M. Wt: 171.67 g/mol
InChI Key: HPSNPQBFMPYUOD-UHFFFAOYSA-N
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Description

2,4,5-Trimethylaniline hydrochloride: is a chemical compound with the molecular formula C9H13N·HCl . It is a derivative of aniline, where three methyl groups are substituted at the 2, 4, and 5 positions of the benzene ring. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents. It is commonly used as an intermediate in the synthesis of dyes, pigments, and other organic compounds .

Biochemical Analysis

Biochemical Properties

2,4,5-Trimethylaniline hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may have implications for its toxicity and carcinogenicity . Additionally, this compound has been found to induce mutational effects in Salmonella typhimurium and mammalian cells, indicating its potential genotoxicity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have shown that this compound can induce liver carcinoma in animal models, suggesting its role in altering gene expression related to cell proliferation and apoptosis . Furthermore, its genotoxic effects have been demonstrated in various cell types, including Drosophila melanogaster and cultured rat fibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, leading to mutations and chromosomal aberrations. The compound also interacts with enzymes such as cytochrome P450, resulting in the formation of reactive intermediates that can cause oxidative stress and damage to cellular components . Additionally, this compound has been shown to inhibit certain enzymes involved in DNA repair, further contributing to its genotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, leading to the formation of potentially toxic byproducts . Long-term studies have shown that prolonged exposure to this compound can result in cumulative damage to cellular DNA and increased risk of carcinogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild genotoxic effects, while higher doses can lead to significant toxicity and carcinogenicity . Studies have shown that there is a threshold dose above which the risk of adverse effects increases dramatically. High doses of this compound have been associated with liver and lung tumors in rats and mice .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways involve the oxidation of the methyl groups and the formation of reactive intermediates that can bind to cellular macromolecules . These metabolic processes can lead to the generation of mutagenic and carcinogenic metabolites, contributing to the overall toxicity of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation in specific tissues . The compound has been found to accumulate in the liver, where it undergoes extensive metabolism .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the nucleus. It can bind to DNA and other nuclear components, leading to mutations and chromosomal aberrations . Additionally, the compound may be directed to specific cellular compartments through post-translational modifications and targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylaniline hydrochloride can be achieved through several methods. One common approach involves the methylation of 2,4,5-trimethylaniline using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4,5-trimethyl nitrobenzene. This process is carried out under high pressure and temperature in the presence of a metal catalyst such as palladium on carbon. The hydrogenation reaction reduces the nitro group to an amine group, yielding 2,4,5-trimethylaniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,5-Trimethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: The compound is investigated for its potential use in drug development and as a reagent in diagnostic assays.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Comparison: 2,4,5-Trimethylaniline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting points, and reactivity towards electrophilic substitution reactions. These differences make it suitable for specific applications in dye synthesis and other industrial processes .

Properties

IUPAC Name

2,4,5-trimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-6-4-8(3)9(10)5-7(6)2;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSNPQBFMPYUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137-17-7 (Parent)
Record name Aniline, 2,4,5-trimethyl, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4021399
Record name 2,4,5-Trimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21436-97-5
Record name Benzenamine, 2,4,5-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21436-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 2,4,5-trimethyl, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethylaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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